molecular formula C30H30N6 B2990198 6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946321-46-6

6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2990198
CAS No.: 946321-46-6
M. Wt: 474.612
InChI Key: BXKGELRNLDZTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A phenyl group at position 1 of the pyrazolo-pyrimidine core.
  • A 3-methylphenylamine substituent at position 2.
  • A 4-benzylpiperidinyl moiety at position 4.

Pyrazolo[3,4-d]pyrimidine scaffolds are widely studied for their kinase inhibitory activity, particularly in oncology and inflammation .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6/c1-22-9-8-12-25(19-22)32-28-27-21-31-36(26-13-6-3-7-14-26)29(27)34-30(33-28)35-17-15-24(16-18-35)20-23-10-4-2-5-11-23/h2-14,19,21,24H,15-18,20H2,1H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGELRNLDZTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H32N4C_{30}H_{32}N_{4} with a molecular weight of approximately 474.6 g/mol. The structure comprises a pyrazolo[3,4-d]pyrimidine core substituted with a benzylpiperidine moiety and a methylphenyl group, which may influence its biological interactions.

Anticancer Potential

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key kinases involved in cancer progression, such as EGFR and CDK2. The compound may share similar mechanisms:

  • Inhibition of Cell Proliferation : Research has demonstrated that certain pyrazolo[3,4-d]pyrimidines can effectively inhibit tumor growth in various cancer cell lines. For example, an analogue tested in MCF-7 breast cancer cells exhibited IC50 values ranging from 0.3 to 24 µM, indicating potent activity against cancer proliferation .
  • Induction of Apoptosis : Compounds similar to the one studied have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The structural similarity to ATP allows these compounds to act as competitive inhibitors at kinase domains, particularly targeting EGFR and CDK pathways crucial for tumor growth and survival.
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of the compound to its targets is influenced by the presence of substituents on the pyrazolo[3,4-d]pyrimidine scaffold, which can enhance interactions through hydrogen bonding and hydrophobic contacts .

Pharmacological Profile

The pharmacological profile of This compound suggests potential applications beyond oncology:

  • Antiparasitic and Antifungal Activities : Similar compounds have shown activity against various parasites and fungi, indicating a broader spectrum of biological effects beyond just anticancer properties .
  • Neuropharmacological Effects : Given the presence of piperidine moieties, there is potential for activity at sigma receptors, which are implicated in various neurological disorders. Some derivatives have demonstrated high affinity for sigma receptors, suggesting possible applications in treating pain or mood disorders .

Case Studies

A notable study assessed several phenylpyrazolo[3,4-d]pyrimidine derivatives for their biological activities. Among these compounds, one derivative was particularly effective against multiple cancer cell lines and displayed selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

CompoundIC50 (µM)TargetEffect
Compound 5i0.3EGFRTumor growth inhibition
Compound X7.60VGFR2Induces apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

6-(3-Methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Key Difference : Replaces the 4-benzylpiperidine with a 3-methylpiperidine .
  • Impact :
    • Reduced steric bulk and lipophilicity compared to the benzyl group.
    • May lower binding affinity to hydrophobic kinase pockets.
  • Synthesis : Similar Vilsmeier–Haack reagent-mediated pathways as other pyrazolo-pyrimidines .
6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine ()
  • Key Difference : Incorporates a 4-ethylpiperazinylmethylphenyl group.
  • Impact :
    • Increased polarity from the piperazine moiety, enhancing solubility but possibly reducing blood-brain barrier penetration.
    • Molecular weight (440.58 g/mol) is higher than the target compound’s inferred mass (~470–500 g/mol).

Substituent Variations at Position 4

N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Key Difference : Features a benzylamine at position 4 instead of 3-methylphenylamine.
  • Impact :
    • The benzyl group may enhance π-π stacking but lacks the methyl group’s steric optimization.
    • Associated with mitogen-activated protein kinase 10 (MAPK10) inhibition .
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Key Difference : Substitutes 3-methylphenylamine with 2-methoxyethylamine .
  • Chlorine at position 1 increases electron-withdrawing effects, possibly altering electronic interactions with targets.

Substituent Variations at Position 1

1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Key Difference : Replaces phenyl with 2,4-dimethylphenyl .
  • Impact :
    • Enhanced steric hindrance and lipophilicity, which may improve binding to hydrophobic active sites.
    • The 4-methylbenzylamine group could modulate selectivity for specific kinase isoforms.
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Key Difference : Substitutes phenyl with 4-chlorophenyl .
  • Impact :
    • Chlorine’s electron-withdrawing effect may strengthen hydrogen bonding or dipole interactions.
    • Increased logP (predicted) compared to the target compound.

Hybrid and Bicyclic Analogs

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
  • Key Difference: Hybrid structure with a thieno[3,2-d]pyrimidine fused system.
  • Impact :
    • Expanded aromatic system may enhance DNA intercalation or topoisomerase inhibition.
    • Synthesized via Vilsmeier–Haack reagent, yielding 82% efficiency .
N-(1-Benzyl-4-methylpiperidin-3-yl)-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-amine ()
  • Key Difference : Pyrrolo-pyridine core instead of pyrazolo-pyrimidine.
  • Impact :
    • Dihedral angles (85.5°–89.4°) suggest distinct conformational preferences for Janus kinase (JAK) inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.